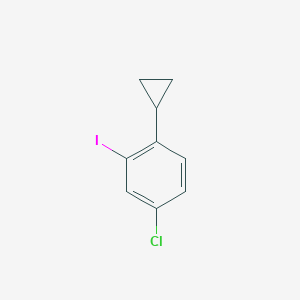
4-bromo-5-ethynyl-1-methyl-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-5-ethynyl-1-methyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-ethynyl-1-methyl-1H-1,2,3-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction between an azide and an alkyne
Ethynylation: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an ethynyl halide reacts with a terminal alkyne in the presence of a palladium (Pd) catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-5-ethynyl-1-methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced triazole derivatives.
Cycloaddition Reactions: The ethynyl group can participate in cycloaddition reactions with azides to form larger triazole-based structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and bases like potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of 4-substituted triazoles.
Oxidation: Formation of triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Aplicaciones Científicas De Investigación
4-bromo-5-ethynyl-1-methyl-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for designing and synthesizing potential drug candidates with antimicrobial, antifungal, and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable triazole rings.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries for screening purposes.
Chemical Biology: The compound is used in bioconjugation techniques to label biomolecules, enabling the study of biological processes at the molecular level.
Mecanismo De Acción
The mechanism of action of 4-bromo-5-ethynyl-1-methyl-1H-1,2,3-triazole depends on its specific application:
Antimicrobial and Antifungal Activity: The compound may inhibit the synthesis of essential biomolecules in microorganisms, leading to cell death.
Anticancer Activity: It may interfere with cellular signaling pathways, inducing apoptosis in cancer cells.
Bioconjugation: The ethynyl group can react with azides in a bioorthogonal manner, allowing for the selective labeling of biomolecules without interfering with native biological functions.
Comparación Con Compuestos Similares
Similar Compounds
4-bromo-1-methyl-1H-1,2,3-triazole: Lacks the ethynyl group, which may affect its reactivity and applications.
5-ethynyl-1-methyl-1H-1,2,3-triazole:
4-bromo-5-ethynyl-1H-1,2,3-triazole: Lacks the methyl group, which may alter its physical and chemical properties.
Uniqueness
4-bromo-5-ethynyl-1-methyl-1H-1,2,3-triazole is unique due to the presence of both bromine and ethynyl groups, which provide distinct reactivity and versatility in various chemical reactions and applications. The combination of these functional groups allows for the exploration of novel synthetic pathways and the development of new materials and bioactive compounds.
Propiedades
Fórmula molecular |
C5H4BrN3 |
|---|---|
Peso molecular |
186.01 g/mol |
Nombre IUPAC |
4-bromo-5-ethynyl-1-methyltriazole |
InChI |
InChI=1S/C5H4BrN3/c1-3-4-5(6)7-8-9(4)2/h1H,2H3 |
Clave InChI |
KJJZEGBUIRMISS-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(N=N1)Br)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-{[(2-Chlorophenyl)methyl]amino}propan-1-olhydrochloride](/img/structure/B13510482.png)
![Methyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate](/img/structure/B13510488.png)
![(3R)-1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol hydrochloride](/img/structure/B13510492.png)






